molecular formula C8H12Cl2N4 B6225981 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride CAS No. 2770368-61-9

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride

Cat. No. B6225981
CAS RN: 2770368-61-9
M. Wt: 235.1
InChI Key:
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Description

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride (2-PPE-HCl) is an organic compound that has been used in a variety of scientific research applications, such as drug discovery, drug screening, and drug development. 2-PPE-HCl is a synthetic compound and is composed of a pyrazole ring and an ethanamine group. It is a white solid with a molecular weight of 279.2 g/mol. 2-PPE-HCl is soluble in water, methanol, and ethyl acetate.

Scientific Research Applications

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery, drug screening, and drug development. In drug discovery, 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride has been used to identify potential new drugs. In drug screening, it has been used to test the efficacy of existing drugs in different cell lines and animal models. In drug development, it has been used to develop novel drugs.

Mechanism of Action

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride has been shown to interact with several different types of receptors in the body, such as G-protein coupled receptors, ion channels, and enzymes. It has been shown to bind to these receptors and modulate their activity, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been shown to modulate the activity of G-protein coupled receptors, which can lead to changes in the activity of other proteins and enzymes. In addition, 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride has been shown to modulate the activity of ion channels, which can lead to changes in the activity of other proteins and enzymes.

Advantages and Limitations for Lab Experiments

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride has several advantages for use in laboratory experiments. It is a synthetic compound and can be easily synthesized in the laboratory. It is also water-soluble, which makes it easy to use in a variety of experiments. Additionally, it is relatively inexpensive and can be purchased from a variety of suppliers. However, there are some limitations to its use in laboratory experiments. It is not a very stable compound and can decompose over time. Additionally, it is a relatively new compound and there is limited data on its effects in different biological systems.

Future Directions

There are a number of potential future directions for research on 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride. These include investigating the effects of 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride on other types of receptors, such as nuclear receptors, and exploring its potential use in other areas of drug discovery and drug development. Additionally, further research could be conducted on the biochemical and physiological effects of 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride, as well as its potential toxic effects. Finally, further research could be conducted to explore the potential therapeutic applications of 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride.

Synthesis Methods

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride can be synthesized through a two-step process. The first step involves the reaction of pyrazole-3-carboxylic acid with ethyl amine in the presence of a base, such as sodium hydroxide. This reaction yields 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine. The second step involves the reaction of the amine with hydrochloric acid to yield 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride involves the reaction of 3-aminopyrazolo[1,5-b]pyridazine with ethyl bromoacetate followed by reduction of the resulting ester to the corresponding alcohol. The alcohol is then reacted with ammonium chloride to form the amine, which is subsequently converted to the dihydrochloride salt.", "Starting Materials": [ "3-aminopyrazolo[1,5-b]pyridazine", "ethyl bromoacetate", "sodium borohydride", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-aminopyrazolo[1,5-b]pyridazine with ethyl bromoacetate in the presence of sodium borohydride to form the corresponding ester.", "Step 2: Reduction of the ester to the corresponding alcohol using sodium borohydride.", "Step 3: Reaction of the alcohol with ammonium chloride to form the amine.", "Step 4: Conversion of the amine to the dihydrochloride salt using hydrochloric acid." ] }

CAS RN

2770368-61-9

Product Name

2-{pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-amine dihydrochloride

Molecular Formula

C8H12Cl2N4

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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